3-氯丙酸乙酯

描述

3-Chloropropyl acetate is a clear colorless liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

3-Chloropropyl acetate can be synthesized by reacting it with a strong base, which yields trimethylene oxide .

Molecular Structure Analysis

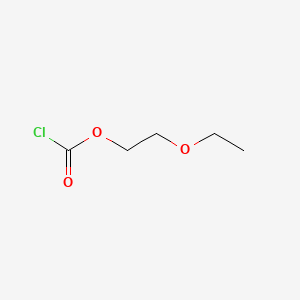

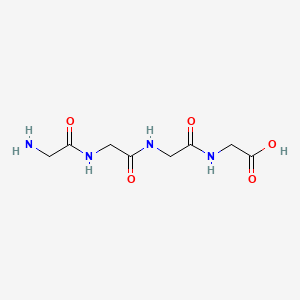

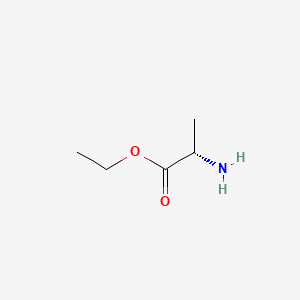

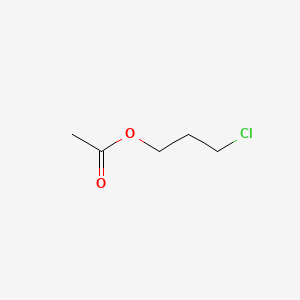

The molecular formula of 3-Chloropropyl acetate is C5H9ClO2 . It has a molecular weight of 136.58 . The IUPAC Standard InChI is InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 .

Physical And Chemical Properties Analysis

3-Chloropropyl acetate is a liquid at room temperature . It has a boiling point of 80-81 °C/30 mmHg . The density of 3-Chloropropyl acetate is 1.111 g/mL at 25 °C . It has a refractive index (n20/D) of 1.429 .

科学研究应用

化合物的合成和拆分

3-氯丙酸乙酯是合成潜在抗精神病药物的中间体。例如,α-(3-氯丙基)-4-氟苯甲醇,可能用于合成抗精神病药物 BMS 181100,通过一个特定的过程使用异丙烯基乙酸酯和脂肪酶乙酰化来拆分 (Hanson et al., 1994)。

色谱和分析化学

在分析化学中,3-氯丙酸乙酯被用于衍生化和色谱方法。它已被衍生用于气相色谱,用于分析含有酮和缩酮的树脂和溶剂 (Kissa, 1992)。此外,它是基于质谱的方法的主题,这些方法对于识别食品中的工艺诱导毒物至关重要 (Rahn & Yaylayan, 2013)。

工业应用

3-氯丙酸乙酯在工业过程中得到应用,特别是在生产用于涂覆金属、皮革、纸张和木材的各种环氧树脂和反应性聚合物中。它的合成使用各种固体酸催化剂进行优化,用于特定的区域选择性开环反应 (Yadav & Surve, 2013)。

光动力肿瘤治疗

在医学研究领域,3-氯丙酸乙酯的衍生物用于光动力肿瘤治疗 (PDT)。例如,通过酰胺缩醛 Claisen 重排从卟啉合成的新的二羧酸氯林显示出在 PDT 中应用的前景 (Montforts et al., 1991)。

化学合成和催化

在化学合成中,3-氯丙酸乙酯参与贝克曼重排等反应,其中 1-氯-2,3-二苯环丙烯阳离子催化各种酮肟重排为相应的酰胺/内酰胺 (Srivastava et al., 2010)。此外,它用于连续流动生产化学上用途广泛的结构单元,如 3-氯丙酰氯,它们在制药、除草剂和杀菌剂中具有应用 (Movsisyan et al., 2018)。

大气环境研究

在大气环境研究中,研究了 3-氯丙酸乙酯相关化合物与其与氯原子的反应动力学,这对于理解它们的大气影响至关重要 (Cuevas et al., 2005)。

生化和微生物过程

从生化的角度来看,3-氯丙酸乙酯的衍生物在微生物过程的背景下得到了研究。例如,研究集中于使用经过代谢工程改造的大肠杆菌从乙酸盐生产 3-羟基丙酸,这是一种有前景的方法,可以将乙酸盐用作微生物过程中的碳源 (Lee et al., 2018; Lama et al., 2020)(Lama et al., 2020)。

安全和危害

3-Chloropropyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

3-Chloropropyl acetate is a chemical compound used in organic synthesis It’s known to react with strong bases .

Mode of Action

The mode of action of 3-Chloropropyl acetate involves a reaction with a strong base, which yields trimethylene oxide . This suggests that the compound may act as an electrophile, reacting with nucleophilic bases.

Biochemical Pathways

The production of trimethylene oxide suggests that it may be involved in reactions related to the synthesis of cyclic ethers .

Pharmacokinetics

It’s soluble in water (partly), chloroform, DMSO (slightly), hexanes (sparingly), and methanol (slightly) .

Result of Action

The primary result of 3-Chloropropyl acetate’s action is the production of trimethylene oxide when it reacts with a strong base . This suggests that it may be used in the synthesis of other organic compounds.

Action Environment

The action of 3-Chloropropyl acetate can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, its reaction with strong bases is likely to be influenced by the concentration of the base and the temperature of the reaction environment . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and acids .

属性

IUPAC Name |

3-chloropropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOHQIPNNIMWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211879 | |

| Record name | 1-Propanol, 3-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropyl acetate | |

CAS RN |

628-09-1 | |

| Record name | 3-Chloropropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-chloropropyl acetate in heterocyclic chemistry?

A: 3-chloropropyl acetate serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Research highlights its reaction with the potassium salt of 2-mercaptobenzimidazole, leading to the formation of a novel heterocyclic compound []. This reaction demonstrates the compound's potential in constructing diverse heterocyclic structures.

Q2: Can 3-chloropropyl acetate derivatives be used for stereoselective synthesis?

A: Yes, derivatives like 3-chloro-1-arylpropan-1-ols, which can be synthesized from 3-chloropropyl acetate, are valuable in producing single enantiomers of chiral molecules. Researchers have successfully used enzymes like lipase from Pseudomonas fluorescens and Candida rugosa to achieve enantioselective acylation and hydrolysis of these derivatives []. This method enables the production of both (S) and (R) enantiomers with high enantiomeric excess, showcasing the potential of 3-chloropropyl acetate derivatives in chiral drug synthesis.

Q3: Is there information available about the spectroscopic properties of the heterocyclic compounds derived from 3-chloropropyl acetate?

A: Yes, the research on heterocyclic compounds synthesized from 3-chloropropyl acetate includes characterization data obtained through various spectroscopic techniques. Specifically, studies provide insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data for these novel compounds []. These data are crucial for confirming the structures of synthesized compounds and understanding their chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。